1-Phenyl-3-(phenylcarbamothioylamino)thiourea
Overview
Description
Synthesis Analysis
Thiourea derivatives can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another study demonstrated that 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives were designed, synthesized, and comprehensively evaluated .Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions. For instance, bifunctional thiourea derivatives can catalyze the Michael reaction of malonates with various nitro olefins in high enantioselectivity .Scientific Research Applications
Synthesis and Evaluation for Anti-nociceptive Activity
1-Phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea derivatives have been synthesized and evaluated for anti-nociceptive activity. These compounds, including compound 3, showed promising activity against various pain inductions in mice, comparable to some well-known non-steroidal anti-inflammatory and analgesic drugs (Lorena dos Santos et al., 2008).
Activation of Autophagy in Zebrafish Embryos
1-Phenyl 2-thiourea (PTU) is known to inhibit tyrosinase and improve optical transparency in zebrafish embryos. A study revealed that PTU induces autophagic activation in various tissues and organs of zebrafish embryos, which could impact autophagy-related studies using PTU-treated zebrafish embryos (Xiang-Ke Chen et al., 2020).
Protection Against Neurotoxicity
1-Phenyl-3-(2-thiazolyl)-2-thiourea has demonstrated protective effects against the neurotoxicity of substances like 5,7-dihydroxytryptamine in the mouse atrium (B. Allis & G. Cohen, 1977).
Impact on Zebrafish Cranial Neural Crest and Muscle Development
Studies show that 1-phenyl 2-thiourea can sensitize zebrafish cranial neural crest and extraocular muscle development to changes in retinoic acid and IGF signaling. It has been observed to alter the threshold of different signaling pathways important during craniofacial development (Brenda L. Bohnsack et al., 2011).
Regioselectivity in Cyclization Reactions
The regioselectivity of cyclization reactions involving 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea has been investigated, providing insights into the structure and reactivity of such compounds (L. Perekhoda et al., 2017).
Characterization and Analysis for Potential Applications
1-Benzyl-3-furoyl-1-phenylthiourea has been studied for its vibrational, electronic properties, and potential for nonlinear optical behavior. Such studies aid in understanding the compound's stability and interaction potential (M. E. D. Lestard et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-3-(phenylcarbamothioylamino)thiourea is tyrosinase , an enzyme crucial for melanin synthesis . Tyrosinase catalyzes the conversion of L-tyrosine to L-dopa and integrates L-dopa with L-dopaquinone, thereby controlling melanogenesis .
Mode of Action
This compound interacts with tyrosinase, inhibiting its catalytic activity . It also accelerates tyrosinase degradation via the ubiquitin-dependent proteasome pathway . This dual-action mechanism results in a decrease in melanin biosynthesis .
Biochemical Pathways
The compound affects the melanogenesis pathway, specifically the enzymatic steps involving tyrosinase . By inhibiting tyrosinase activity and promoting its degradation, this compound disrupts melanin synthesis .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in melanin biosynthesis and a reduction in the enzymatic activity and stability of tyrosinase . These effects suggest that the compound could potentially be used as a depigmentation agent for hyperpigmentation disorders .
Action Environment
Environmental factors, such as ultraviolet rays (UVRs), can influence the action, efficacy, and stability of this compound . For instance, UVRs can modulate skin pigmentation, potentially affecting the compound’s depigmentation effects .
Biochemical Analysis
Biochemical Properties
It is known that thiourea derivatives have received remarkable attention due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties .
Cellular Effects
It is known that certain thiourea derivatives can decrease melanin biosynthesis in a dose-dependent manner in normal human epidermal melanocytes .
Molecular Mechanism
It is known that certain thiourea derivatives can inhibit tyrosinase catalytic activity and decrease the enzymatic activity and stability of tyrosinase .
Metabolic Pathways
It is known that the biological activity of certain thioureas is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Properties
IUPAC Name |
1-phenyl-3-(phenylcarbamothioylamino)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,19)(H2,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXQOROGFLZHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944723 | |
Record name | N~1~,N~2~-Diphenylhydrazine-1,2-dicarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680004 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2209-59-8 | |
Record name | NSC528860 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~2~-Diphenylhydrazine-1,2-dicarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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